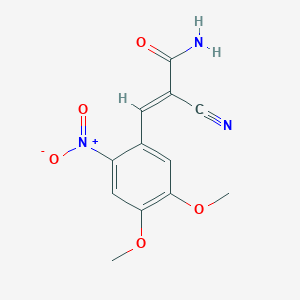

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Descripción

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a chemical compound with the empirical formula C12H11N3O5 and a molecular weight of 277.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an acrylamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16)/b8-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNQUBSIXWOQB-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55801-65-5 | |

| Record name | ALPHA-CYANO-4,5-DIMETHOXY-2-NITROCINNAMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with cyanoacetamide in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry .

Biology

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, suggesting potential for development as an antibacterial agent.

- Anticancer Properties : Research has shown that 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide may possess anticancer activity. Studies involving similar acrylamide derivatives have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Medicine

- Caged Probes in Pharmacology : The compound is classified as a "caged" probe, which can be activated by light to release biologically active products. This property allows it to be used in studying biochemical pathways and cellular processes under controlled conditions .

- Potential Therapeutic Applications : Ongoing research is exploring its role as a therapeutic agent for various diseases, including cancer and infectious diseases. Its mechanism of action involves the photolysis process that releases active compounds upon exposure to UV light, which may enhance drug delivery systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant efficacy against Staphylococcus aureus with an MIC of 256 µg/mL. |

| Study B | Anticancer Effects | Showed selective cytotoxicity towards human cancer cell lines while sparing normal cells. |

| Study C | Photolytic Activation | Investigated the release of active compounds upon UV exposure, highlighting its potential in targeted drug delivery systems. |

Mecanismo De Acción

The mechanism of action of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with various molecular targets. The cyano group and nitrophenyl moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function.

Comparación Con Compuestos Similares

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide can be compared to other similar compounds, such as:

2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)acrylamide: Similar structure but different substitution pattern on the phenyl ring.

2-Cyano-3-(4-methoxy-2-nitrophenyl)acrylamide: Lacks one methoxy group compared to the target compound.

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate: An ester analog of the target compound.

Actividad Biológica

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on its antibacterial, antifungal, and anticancer properties. The synthesis, structure-activity relationship (SAR), and case studies related to this compound will also be discussed.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyano group and a nitrophenyl moiety, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-cyanoacrylamide derivatives. For instance, various derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 3.125 to 100 mg/mL against pathogens like E. coli and B. subtilis .

Table 1: Antibacterial Activity of 2-Cyanoacrylamide Derivatives

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | B. mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

Antifungal Activity

The antifungal activity of the compound has also been investigated, with several derivatives demonstrating effectiveness against fungi such as Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Selected Compounds

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| Compound D | C. albicans | 16.69 |

| Compound E | Fusarium oxysporum | 56.74 |

Anticancer Activity

The anticancer potential of 2-cyanoacrylamide derivatives has been explored in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some compounds exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating significant growth inhibition .

Table 3: Anticancer Activity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | MDA-MB-231 | 7.84 |

| Compound G | HepG2 | 4.98 |

Study on Antibacterial Properties

In a comprehensive study examining the antibacterial effects of various acrylamide derivatives, it was found that the presence of electron-donating groups significantly enhanced antibacterial activity against E. coli and S. aureus. The study concluded that modifications to the phenyl ring could lead to improved efficacy against resistant strains .

Study on Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of compounds similar to this compound demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly . This study provides insights into how structural modifications can influence biological outcomes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis involves multi-step condensation reactions, where controlling regioselectivity and minimizing byproducts (e.g., E/Z isomer mixtures) are critical. Evidence from analogous acrylamide syntheses highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) and solvents like acetonitrile or toluene to enhance reaction efficiency . Optimizing stoichiometric ratios of aldehydes and cyanoacetamide derivatives, as well as reaction temperatures (60–80°C), can improve yields. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., -CN at ~2,230 cm⁻¹, -CO at ~1,730 cm⁻¹), while ¹H NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the nitro-substituted phenyl ring at δ 7.5–8.2 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, and elemental analysis validates purity (>95%) . For advanced purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended.

Q. How should researchers design in vitro assays to evaluate the antioxidant activity of this compound?

- Methodological Answer : Use standardized assays like DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power). Prepare serial dilutions (1–100 µM) in DMSO/PBS and compare against ascorbic acid or Trolox as positive controls. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to validate IC₅₀ values. Include cell viability assays (e.g., MTT) to rule out cytotoxicity confounding antioxidant results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, ROS detection methods) or compound purity. Conduct a meta-analysis of existing data, controlling for variables like solvent (DMSO concentration ≤0.1%), exposure time, and dosage. Validate findings using orthogonal assays (e.g., ELISA for TNF-α suppression alongside ROS quantification) . Theoretical frameworks, such as structure-activity relationship (SAR) models, can contextualize contradictory results by correlating substituent effects (e.g., nitro group positioning) with activity .

Q. What strategies are effective for separating E/Z isomers formed during synthesis?

- Methodological Answer : Isomer separation requires chromatographic techniques. Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol, 85:15). Alternatively, fractional crystallization in ethyl acetate/hexane mixtures can exploit solubility differences. Confirm isomer ratios via ¹H NMR (e.g., coupling constants for α,β-unsaturated carbonyl groups: E-isomer J ≈ 12–16 Hz; Z-isomer J ≈ 8–10 Hz) .

Q. How can computational modeling predict the compound’s electronic properties to guide SAR studies?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and nitro group electron-withdrawing effects. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate predictions with experimental data (e.g., correlation between calculated binding affinity and IC₅₀ values) .

Methodological Design Considerations

- Theoretical Frameworks : Link synthesis and bioactivity studies to conceptual models like Hammett substituent constants (σ values) to rationalize electronic effects of methoxy and nitro groups on reactivity .

- Data Analysis : Use multivariate regression to deconvolute substituent contributions to antioxidant activity (e.g., methoxy groups enhance electron donation; nitro groups modulate solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.